Cas no 72-63-9 (Methandrostenolone)

Methandrostenolone structure
Methandrostenolone structure
商品名:Methandrostenolone
CAS番号:72-63-9
MF:C20H28O2
メガワット:300.4351
CID:33944

Methandrostenolone 化学的及び物理的性質

名前と識別子

    • 1-Dehydro-17a-methyltestosterone
    • 17a-methyl-17b-hydroxy-1,4-androstadien-3-one
    • 17beta-Hydroxy-17-methylandrosta-1,4-dien-3-one
    • Metandienone
    • Methandienone
    • Methandrostenolone
    • 17β-Hydroxy-17-methylandrosta-1,4-dien-3-one
    • Methandienone solution
    • 1-Dehydro-17α-methyltestosterone
    • 1-Dehydro-17Alpha-Methyltestosterone
    • Dianabol
    • Metanabol
    • Methandrolone
    • Metandienonum
    • Metandienon
    • Nerobol
    • Metandrostenolon
    • Metandrostenolone
    • Nerobolettes
    • Metastenol
    • Protobolin
    • Stenolone
    • Stenolon
    • Encephan
    • Dianabole
    • Anabolin
    • Danabol
    • Naposim
    • Andoredan
    • Abirol
    • Geabol
    • Dehydromethyltestosterone
    • Crein
    • Anabolicum Medivet
    • Methylandrostenolone
    • Methandienonum
    • 1-Dehydromethyltestosterone
    • Perbolin
    • Compound 17309
    • Methandrostenolonum
    • Ciba 17309-ba
    • Metandienonum [
    • インチ: 1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,12,15-17,22H,4-5,7-8,10-11H2,1-3H3/t15-,16+,17+,18+,19+,20+/m1/s1
    • InChIKey: XWALNWXLMVGSFR-HLXURNFRSA-N
    • ほほえんだ: O([H])[C@@]1(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]2([H])[C@]3([H])C([H])([H])C([H])([H])C4=C([H])C(C([H])=C([H])[C@]4(C([H])([H])[H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]21C([H])([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 300.20900
  • どういたいしつりょう: 300.209
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 22
  • 回転可能化学結合数: 0
  • 複雑さ: 589
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 6
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • 互変異性体の数: 3
  • ひょうめんでんか: 0

じっけんとくせい

  • イオン化ポテンシャル: 7.32 eV
  • 色と性状: 白色から白色の結晶粉末
  • 密度みつど: 1.0597 (rough estimate)
  • ゆうかいてん: 165-166 °C
  • ふってん: 381.66°C (rough estimate)
  • フラッシュポイント: -2℃
  • 屈折率: 1.4800 (estimate)
  • PSA: 37.30000
  • LogP: 4.04530
  • マーカー: 5951
  • ようかいせい: ほとんど水に溶けず、エタノール、クロロホルムに溶け、エーテルに微溶解する

Methandrostenolone セキュリティ情報

  • 危険物輸送番号:3249
  • WGKドイツ:3
  • 危険カテゴリコード: 60-61-11-19-38
  • セキュリティの説明: 53-45
  • 福カードFコード:8
  • RTECS番号:BV8000000
  • 危険物標識: F T
  • 包装等級:III
  • 危険レベル:6.1(b)
  • 危険レベル:6.1(b)
  • 包装グループ:III
  • ちょぞうじょうけん:2-8°C

Methandrostenolone 税関データ

  • 税関コード:29329970
  • 税関データ:

    中国税関番号:

    2942000000

Methandrostenolone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
M-912-1ML
Methandrostenolone
72-63-9
1ml
¥821.67 2023-05-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M830076-5g
Methandienone
72-63-9 98%
5g
¥628.00 2022-09-01
S e l l e c k ZHONG GUO
S4796-25mg
Methandrostenolone
72-63-9
25mg
¥794.48 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M77901-5mg
Methandrostenolone
72-63-9
5mg
¥198.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M77900-5g
Methandrostenolone
72-63-9
5g
¥559.0 2021-09-08
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP80480-20mg
Metandienone
72-63-9 98.0%
20mg
¥300 2023-09-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M830076-1g
Methandienone
72-63-9 98%
1g
¥218.00 2022-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M830076-25g
Methandienone
72-63-9 98%
25g
¥2,058.00 2022-09-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
M-912-1ML
72-63-9
1ML
¥1282.48 2023-01-17
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP80480-5mg
Metandienone
72-63-9 98.0%
5mg
¥100 2021-05-07

Methandrostenolone 関連文献

Methandrostenoloneに関する追加情報

Professional Introduction to Methandrostenolone (CAS No. 72-63-9)

Methandrostenolone, chemically known by the CAS number 72-63-9, is a synthetic androgen and anabolic steroid (AAS) that has been widely studied and utilized in the field of pharmaceuticals and sports science. This compound belongs to the class of steroids known as Dihydrotestosterone (DHT) derivatives, exhibiting significant anabolic properties with moderate androgenic effects. The molecular structure of Methandrostenolone features a 17α-alkylated hydrocarbon backbone, which enhances its oral bioavailability while allowing for efficient absorption and distribution throughout the body.

The primary pharmacological effects of Methandrostenolone are attributed to its ability to bind to androgen receptors in various tissues, promoting protein synthesis, muscle growth, and increased strength. Historically, this compound has been employed in clinical settings for the treatment of conditions associated with low testosterone levels, such as hypogonadism. However, its potent anabolic effects have also led to its use in veterinary medicine and, more controversially, in athletic performance enhancement.

Recent advancements in endocrinology have provided deeper insights into the mechanisms of action of Methandrostenolone. Studies have demonstrated that this steroid not only enhances muscle mass and strength but also exerts a significant impact on bone density and red blood cell production. The compound’s ability to stimulate erythropoiesis is particularly relevant in treating anemia associated with chronic diseases or malnutrition. Furthermore, research has highlighted the role of Methandrostenolone in modulating metabolic pathways, including glucose homeostasis and lipid metabolism, which may have implications for managing metabolic syndromes.

In the realm of sports science, the use of Methandrostenolone has been a subject of extensive debate due to its performance-enhancing capabilities. Despite its benefits, long-term use without proper medical supervision can lead to adverse effects such as liver toxicity, cardiovascular issues, and hormonal imbalances. Current research is focusing on developing safer analogs with reduced side effects while maintaining therapeutic efficacy. One promising area involves exploring novel delivery systems that could minimize systemic exposure and enhance targeted action.

The chemical synthesis of Methandrostenolone involves a multi-step process that typically begins with the reduction of testosterone or its derivatives. The 17α-alkylation step is critical for ensuring oral bioavailability but also introduces potential risks of hepatotoxicity. Modern synthetic methodologies have aimed at optimizing this process to reduce unwanted byproducts while maintaining high yields. Advances in green chemistry have also influenced these processes, with efforts to employ more environmentally friendly solvents and catalysts.

From a regulatory perspective, the distribution and use of Methandrostenolone are subject to strict controls in many countries due to its potential for abuse. However, these regulations do not always keep pace with scientific advancements and underground production methods. Consequently, there is ongoing scrutiny from health authorities regarding the need for updated policies that balance therapeutic benefits with public safety concerns.

The clinical applications of Methandrostenolone extend beyond muscle wasting conditions. Emerging evidence suggests potential benefits in treating certain types of cancer-related cachexia, where significant weight loss and muscle degradation occur despite adequate caloric intake. Clinical trials are underway to evaluate its efficacy in these conditions under controlled protocols. Additionally, researchers are investigating its role in enhancing recovery after major surgery or trauma, where rapid tissue repair is crucial.

When comparing Methandrostenolone with other anabolic steroids, it stands out for its balanced profile of anabolic and androgenic effects. Unlike some derivatives that may exhibit excessive virilization in females or severe liver strain at high doses, Methandrostenolone has demonstrated a relatively favorable safety profile when used within recommended parameters. This makes it a valuable compound for both therapeutic and research purposes.

The future direction of research on Methandrostenolone lies in understanding its complex interactions within biological systems at a molecular level. Techniques such as proteomics and metabolomics are being employed to uncover novel pathways influenced by this steroid. Such insights could lead to the development of next-generation treatments that harness its beneficial effects while mitigating risks.

In conclusion,Methandrostenolone (CAS No. 72-63-9) remains a significant compound in both clinical practice and scientific exploration due to its potent anabolic properties and diverse applications. As research continues to evolve, so too will our understanding of its mechanisms and potential uses. It is imperative that future studies adhere to stringent ethical guidelines to ensure that these findings translate into safe and effective therapies for patients worldwide.

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